![molecular formula C18H17Cl2NO B1613263 3,4-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-82-6](/img/structure/B1613263.png)
3,4-Dichloro-3'-pyrrolidinomethyl benzophenone
Overview
Description
3,4-Dichloro-3’-pyrrolidinomethyl benzophenone is a chemical compound with the CAS Number: 898770-82-6 . It has a molecular weight of 334.24 and its IUPAC name is (3,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-3’-pyrrolidinomethyl benzophenone consists of 41 bonds in total, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Pyrrolidine .Scientific Research Applications
Environmental Impact and Degradation Studies
Degradation Mechanisms and Products
Benzophenone compounds, including benzophenone-3 (BP-3), undergo various degradation processes in aquatic environments. These studies are essential to understand how these compounds break down under different conditions, such as ozonation or exposure to specific chemical oxidants. For instance, the degradation of BP-3 by ozonation in aqueous solutions has been investigated, revealing kinetics, intermediates, and the impact on aquatic toxicity (Guo et al., 2016). Another study explored the oxidation of BP-3 by potassium permanganate, focusing on degradation products, reaction pathways, and toxicity assessment (Cao et al., 2021).
Photocatalytic Degradation
Photocatalytic methods using titanium dioxide (TiO2) and other photocatalysts have been researched for the degradation of benzophenone derivatives in water. These studies aim to optimize parameters such as pH, catalyst concentration, and the presence of additives to enhance the degradation efficiency and reduce the environmental impact of these compounds (Zúñiga-Benítez et al., 2016).
Ecological and Health Impact Assessments
Toxicity and Endocrine Disrupting Effects
The presence of benzophenone compounds in the environment has raised concerns due to their potential endocrine-disrupting effects on wildlife and humans. Research into the occurrences, toxicities, and ecological risks associated with BP-3, a common component of organic sunscreen products, sheds light on the need for monitoring and mitigating their presence in aquatic ecosystems (Kim & Choi, 2014).
Advanced Oxidation Processes for Removal
Innovative Removal Techniques
Studies also focus on advanced oxidation processes (AOPs) for the efficient removal of benzophenone derivatives from water. Techniques such as electrocoagulation followed by photoelectro-Fenton processes have been evaluated for their effectiveness in mineralizing BP-3, highlighting the potential for integrating these methods into water treatment strategies to address pollution by organic UV filters (Ye et al., 2019).
properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHONMZZZUEJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643220 | |
Record name | (3,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-82-6 | |
Record name | Methanone, (3,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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